molecular formula C18H18N2O3S B3016580 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide CAS No. 1311998-85-2

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide

Cat. No.: B3016580
CAS No.: 1311998-85-2
M. Wt: 342.41
InChI Key: FGINEVRHFPSDPV-UHFFFAOYSA-N
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Description

2-[(E)-2-Phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide is a synthetic compound featuring a 3,4-dihydroisoquinoline core substituted at position 1 with a carboxamide group and at position 2 with a sulfonyl-linked (E)-2-phenylethenyl moiety. The (E)-configuration of the styryl group ensures a trans-geometry, which may influence molecular planarity and interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c19-18(21)17-16-9-5-4-8-15(16)10-12-20(17)24(22,23)13-11-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H2,19,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGINEVRHFPSDPV-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(C2=CC=CC=C21)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the sulfonylated isoquinoline with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or carboxamide groups.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The isoquinoline core can interact with various receptors in the nervous system, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s 3,4-dihydroisoquinoline core distinguishes it from related heterocyclic scaffolds:

  • Quinazolin-4-one derivatives (): These compounds exhibit COX-2 inhibitory activity (e.g., 47.1% inhibition at 20 μM for a para-sulfonamide-substituted analog) due to their planar, conjugated ring system. The quinazolinone core may enhance binding to enzyme active sites compared to the partially saturated isoquinoline in the target compound .
  • Pyrazoline derivatives (): A structurally distinct core with a (E)-2-phenylethenyl group at position 5.
Substituent Analysis

Key substituents impacting activity and physicochemical properties include:

  • (E)-2-Phenylethenylsulfonyl group : The target compound’s sulfonyl-linked styryl group introduces steric bulk and π-conjugation, which may improve binding affinity compared to simpler substituents like methylsulfonyl (e.g., ’s 6e). The trans-configuration could enhance alignment with hydrophobic enzyme pockets .
  • Carboxamide vs. Sulfonamide: The target’s carboxamide at position 1 differs from sulfonamide-substituted quinazolinones (). Sulfonamides are classic COX-2 inhibitors, while carboxamides may alter hydrogen-bonding interactions or solubility .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Class Core Structure Key Substituent(s) Reported Activity/Property Reference
Target Compound 3,4-Dihydroisoquinoline 2-[(E)-2-Phenylethenyl]sulfonyl Not reported N/A
Quinazolin-4-one derivative Quinazolinone 4-Sulfonamidostyryl COX-2 inhibition (47.1% at 20 μM)
Isoquinoline derivative (6e) Isoquinoline 2-Methylsulfonyl Synthetic intermediate
Pyrazoline derivative Pyrazoline 5-[(E)-2-Phenylethenyl] Crystallographic stability

Table 2: Substituent Impact on Molecular Properties

Substituent Electronic Effects Steric Effects Potential Biological Role
(E)-2-Phenylethenylsulfonyl Electron-withdrawing (sulfonyl), π-conjugation (styryl) High bulk Enhanced hydrophobic interactions
Methylsulfonyl Electron-withdrawing Moderate bulk Polarity modulation
Para-Sulfonamide () Strong electron-withdrawing Low bulk COX-2 active site binding

Research Implications and Gaps

  • The target compound’s unique structure warrants further studies to elucidate its biological targets, particularly in inflammation or oncology, given the prominence of sulfonyl and styryl groups in inhibitor design.
  • Comparative crystallography (as in ) could clarify how the (E)-styryl group influences molecular conformation and target binding .
  • Synthetic efforts should explore hybrid structures combining isoquinoline cores with sulfonamide groups to bridge activity gaps observed in quinazolinones .

Biological Activity

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₁₈N₂O₃S, with a molecular weight of 342.41 g/mol. Its structure includes a sulfonyl group attached to a dihydroisoquinoline moiety, which is known for conferring various biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoquinoline Core : This can be achieved through the Pictet-Spengler reaction using β-phenylethylamine derivatives and aldehydes.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation with sulfonyl chlorides in the presence of bases like triethylamine.
  • Formation of the Carboxamide Group : The carboxamide is formed by reacting the sulfonylated isoquinoline with an appropriate amine under mild conditions.

Biological Activity

Research indicates that compounds with isoquinoline structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group may participate in interactions that inhibit enzymatic activity critical for tumor growth.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in neuroprotection.

Case Studies

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Neuroprotective Research : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
2-[(E)-2-phenylethenyl]sulfonyl...YesYesYes
2-(Phenylethynyl)isoquinolineModerateModerateNo
3,4-Dihydroisoquinoline derivativesLowYesModerate

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